4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine
Description
4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine is a cyclohexanamine derivative featuring a sulfanyl bridge linking the cyclohexylamine core to a 4,6-dimethylpyrimidin-2-yl moiety. The pyrimidinyl group is a hallmark of bioactive molecules, particularly in agrochemicals. For instance, sulfonylurea herbicides like sulfometuron-methyl incorporate the 4,6-dimethylpyrimidin-2-yl group, which inhibits acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid biosynthesis .
Properties
Molecular Formula |
C12H19N3S |
|---|---|
Molecular Weight |
237.37 g/mol |
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexan-1-amine |
InChI |
InChI=1S/C12H19N3S/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h7,10-11H,3-6,13H2,1-2H3 |
InChI Key |
QNZDGEDXFLCJFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2CCC(CC2)N)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the nucleophilic substitution reaction of a pyrimidine-2-thiol derivative with a cyclohexane-based amine precursor. The sulfur atom acts as a linker between the pyrimidine ring and the cyclohexanamine. This approach leverages the nucleophilicity of the thiol group and the electrophilicity of the cyclohexanone oxime or related intermediates.
Specific Synthetic Route
Step 1: Preparation of 4,6-Dimethylpyrimidine-2-thiol
The starting material, 4,6-dimethylpyrimidine-2-thiol, is synthesized via established pyrimidine ring construction methods involving condensation reactions of appropriate amidines and diketones or via thiolation of 2-chloropyrimidine derivatives.Step 2: Reaction with Cyclohexanone Oxime
The thiol group of 4,6-dimethylpyrimidine-2-thiol reacts with cyclohexanone oxime in the presence of a base such as sodium hydroxide. This reaction facilitates the formation of the sulfanyl linkage to the cyclohexanamine framework, likely via nucleophilic attack on the oxime or an intermediate activated form, followed by rearrangement or reduction to the amine.Step 3: Isolation and Purification
The product is isolated by standard organic extraction and purification techniques such as recrystallization or chromatography to yield pure 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine.
Reaction Conditions and Ratios
- The reaction is generally conducted under mild to moderate temperatures (room temperature to reflux conditions) to optimize yield and minimize side reactions.
- Molar ratios of reactants are adjusted to ensure complete conversion of starting materials, with bases like sodium hydroxide facilitating deprotonation and nucleophilic substitution.
Related Synthetic Methodologies for Pyrimidine Derivatives
While direct literature on this exact compound is limited, related pyrimidine derivatives such as 4,6-dimethylpyrimidin-2-yl sulfenamides and thiosulfoesters have been synthesized by:
- Reaction of sulfinic acids with 4,6-dimethylpyrimidine-2-thiol or its chlorohydrate.
- Formation of sulfenamides by reacting pyrimidine thiols with amines under controlled conditions.
These methodologies provide insights into the reactivity and synthetic flexibility of the pyrimidine-thiol moiety, which is central to the preparation of 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine.
Comparative Table of Preparation Methods
| Step | Method Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of 4,6-dimethylpyrimidine-2-thiol | Condensation or thiolation methods | Established pyrimidine chemistry |
| 2 | Reaction with cyclohexanone oxime + base | Sodium hydroxide, mild heating | Formation of sulfanyl linkage |
| 3 | Isolation and purification | Recrystallization or chromatography | Pure compound obtained |
Supporting Information from Related Compounds
Pyrimethanil (4,6-dimethylpyrimidin-2-yl-phenylamine) synthesis involves reacting aniline with cyanamide and acetylacetone in aqueous acidic and basic media in a one-pot process. Although structurally different, this highlights the utility of pyrimidine intermediates in amine synthesis.
Primary amine synthesis strategies generally favor stepwise formation of carbon-nitrogen bonds via nucleophilic substitution, followed by purification steps to obtain pure amines. This principle underlies the preparation of the cyclohexanamine moiety in the target compound.
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form a cyclohexylamine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexylamine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a biological response. For example, it may bind to bacterial enzymes, disrupting their function and resulting in antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Sulfonylurea and Pyrimidinylbenzoate Herbicides
Key Compounds :
- Sulfometuron-methyl : Contains a 4,6-dimethylpyrimidin-2-yl group linked to a sulfonylurea backbone.
- Pyriminobac-methyl: A pyrimidinylbenzoate herbicide with a 4,6-dimethoxypyrimidin-2-yl group.
Structural and Functional Insights :
The target compound replaces the sulfonylurea or benzoate ester groups with a cyclohexanamine-sulfanyl linker. This substitution may alter solubility, bioavailability, or target specificity compared to classical herbicides. The dimethylpyrimidinyl group’s electron-deficient nature likely enhances binding to ALS, similar to sulfometuron-methyl .
Metal Complexes with Sulfanyl Substituents
Key Compound :
- N,N'-Dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] platinum(II) : A Pt(II) complex with a cyclohexylsulfanyl-pyrazole ligand.
Comparison :
The cyclohexylsulfanyl group in both compounds enhances bioactivity, but the metal complex’s cytotoxicity contrasts with the target compound’s inferred herbicidal role. The pyrimidine vs. pyrazole moiety directs selectivity toward plant vs. mammalian targets.
Cyclohexanamine Derivatives with Varied Substituents
Key Compounds :
Comparison :
The bromophenyl analog’s halogenated group may improve stability but reduce herbicidal efficacy compared to the pyrimidinyl group. The piperazinyl derivative’s polarity likely shifts its application to drug discovery.
Biological Activity
4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclohexane ring and a sulfur-containing moiety linked to a pyrimidine ring. The biological implications of such compounds are significant, particularly in the context of drug design and development.
- CAS Number : 1864063-47-7
- Molecular Formula : CHNS
- Molecular Weight : 237.36 g/mol
- Chemical Structure :
Chemical Structure
Biological Activity Overview
The biological activity of 4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine has been investigated across various studies focusing on its pharmacological effects, particularly as an inhibitor of key enzymes and its potential therapeutic applications.
Enzyme Inhibition
One of the primary areas of research involves the compound's role as an acetylcholinesterase (AChE) inhibitor . AChE is crucial for regulating acetylcholine levels in the brain, and its inhibition is a target for treating neurodegenerative diseases such as Alzheimer's disease.
Anticancer Activity
In preliminary studies, derivatives of similar structures have shown promising anticancer properties. For instance, compounds with similar heterocyclic frameworks have demonstrated micromolar activity against various cancer cell lines, indicating a potential for further exploration in oncology.
Study 1: Acetylcholinesterase Inhibition
A recent study focused on the synthesis and biological evaluation of related compounds indicated that modifications to the pyrimidine moiety could enhance AChE inhibitory activity. The study utilized molecular docking to predict binding affinities and elucidate mechanisms of action.
Study 2: Anticancer Potential
Another investigation into structurally related compounds revealed that certain modifications led to increased cytotoxicity against cancer cell lines. These findings highlight the importance of structural optimization in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
